molecular formula C11H12N2O2 B2825811 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one CAS No. 571155-37-8

3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2825811
CAS No.: 571155-37-8
M. Wt: 204.229
InChI Key: WUZACTGDMOXIHA-UHFFFAOYSA-N
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Description

3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound includes an indole core with a hydroxyimino group at the 3-position and a propyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one can be achieved through various methods. One common approach involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . This reaction typically requires specific conditions such as the presence of a base and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxindole derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one include other indole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyimino group at the 3-position and the propyl group at the 1-position allows for distinct interactions with molecular targets and pathways, making it a valuable compound for various applications .

Properties

IUPAC Name

3-nitroso-1-propylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(12-15)11(13)14/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPSISIEOYPZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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